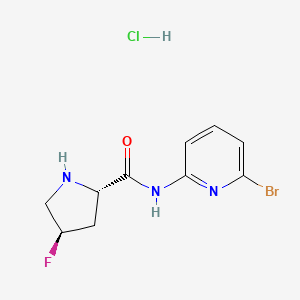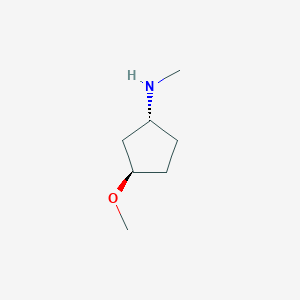![molecular formula C14H17BFNO4 B12993620 4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12993620.png)
4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a boronic acid ester derivative. This compound is notable for its unique structure, which includes a benzo[d]oxazol-2(3H)-one core substituted with a fluoro and methyl group, as well as a dioxaborolan moiety. Such compounds are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form carbon-carbon bonds efficiently.
Preparation Methods
The synthesis of 4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one typically involves a multi-step process. One common method includes:
Starting Material Preparation: The synthesis begins with the preparation of the benzo[d]oxazol-2(3H)-one core, which is then functionalized with fluoro and methyl groups.
Borylation Reaction: The functionalized benzo[d]oxazol-2(3H)-one is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the dioxaborolan moiety.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity
Chemical Reactions Analysis
4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.
Substitution Reactions: The fluoro group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluoro group
Scientific Research Applications
4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals, where it serves as a building block for the synthesis of drug candidates.
Material Science: It is used in the preparation of advanced materials, such as polymers and electronic materials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one primarily involves its role as a boronic acid ester. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately yielding the coupled product .
Comparison with Similar Compounds
4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one can be compared to other boronic acid esters, such as:
4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole: This compound has a similar boronic ester group but differs in the core structure, which is a benzo[d]imidazole instead of a benzo[d]oxazol-2(3H)-one.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a pyridine ring instead of a benzo[d]oxazol-2(3H)-one core, but also contains the dioxaborolan moiety.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: This compound includes a piperidine ring and a tert-butyl ester group, making it structurally distinct from the benzo[d]oxazol-2(3H)-one derivative.
Properties
Molecular Formula |
C14H17BFNO4 |
|---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
4-fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H17BFNO4/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11-10(7-8)19-12(18)17(11)5/h6-7H,1-5H3 |
InChI Key |
URZZQNTWGARPOS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N(C(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



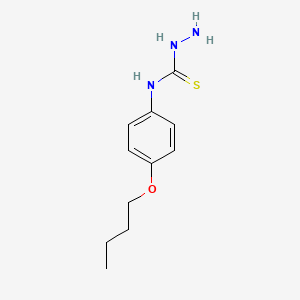
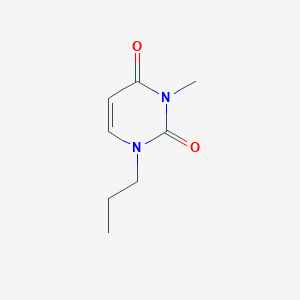
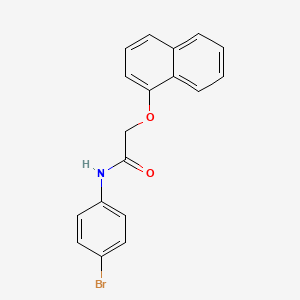
![tert-Butyl (1S,4S)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12993574.png)




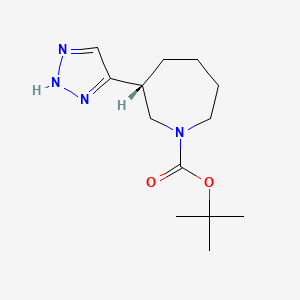
![(1S,3S)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12993605.png)
